trans-tert-Butyl4-amino-3-methylpiperidine-1-carboxylatehydrochloride
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Overview
Description
tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparison with Similar Compounds
- tert-butyl 4-amino-1-piperidinecarboxylate
- tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
- tert-butyl 4-amino-1-piperidinecarboxylate hydrochloride
Uniqueness: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C11H23ClN2O2 |
---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1 |
InChI Key |
BJRKUDHNJGUHRE-OZZZDHQUSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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